D-glycerate

Description

Structure

3D Structure

Propriétés

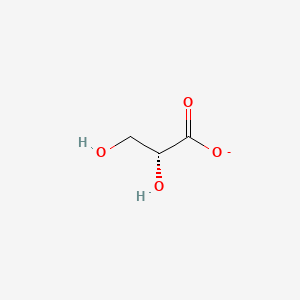

Formule moléculaire |

C3H5O4- |

|---|---|

Poids moléculaire |

105.07 g/mol |

Nom IUPAC |

(2R)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4/c4-1-2(5)3(6)7/h2,4-5H,1H2,(H,6,7)/p-1/t2-/m1/s1 |

Clé InChI |

RBNPOMFGQQGHHO-UWTATZPHSA-M |

SMILES |

C(C(C(=O)[O-])O)O |

SMILES isomérique |

C([C@H](C(=O)[O-])O)O |

SMILES canonique |

C(C(C(=O)[O-])O)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the D-Glycerate Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The D-glycerate metabolic pathway, while seemingly a small branch of central carbon metabolism, plays a crucial role in the nexus of glycolysis, serine biosynthesis, and fructose (B13574) metabolism. In humans, this pathway is of significant clinical interest due to its implication in the inborn error of metabolism, D-glyceric aciduria, a condition often associated with severe neurological symptoms. This technical guide provides a comprehensive analysis of the core components of the this compound metabolic pathway, its enzymatic players, regulatory features, and its intersection with other key metabolic routes. We present detailed experimental protocols for the quantitative analysis of this pathway and its enzymatic activities, alongside structured data tables for easy reference. Furthermore, this guide offers visualizations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Introduction to the this compound Metabolic Pathway

The this compound metabolic pathway is a set of biochemical reactions responsible for the processing of this compound. This compound is a three-carbon carboxylic acid that can be derived from several sources, including the catabolism of the amino acid serine and the metabolism of fructose.[1][2] The pathway's primary function is to channel this compound into glycolysis, thereby allowing it to be utilized for energy production or as a precursor for various biosynthetic processes.

The core of the pathway in mammals involves two key enzymatic steps that connect this compound to the glycolytic intermediate, 2-phosphoglycerate.[3] The significance of this pathway is underscored by the severe clinical manifestations of its disruption, as seen in D-glyceric aciduria, which is caused by a deficiency in this compound kinase.[1][4] This condition leads to the accumulation of this compound in bodily fluids and is often associated with progressive encephalopathy, seizures, and developmental delay.[1][5]

Core Reactions and Enzymes

The central mammalian this compound metabolic pathway consists of the following key reactions:

-

Formation of this compound: this compound can be formed from hydroxypyruvate, a product of serine catabolism, in a reaction catalyzed by This compound dehydrogenase (also known as glyoxylate (B1226380) reductase/hydroxypyruvate reductase, GRHPR).[6][7] This reaction is reversible.[6]

-

Phosphorylation of this compound: this compound is phosphorylated to 2-phosphoglycerate by the enzyme This compound kinase (GLYCTK), utilizing ATP as the phosphate (B84403) donor.[3][5] This is a critical step for integrating this compound into the glycolytic pathway.

Enzyme Profiles:

-

This compound Dehydrogenase (GRHPR): This enzyme is a member of the D-isomer specific 2-hydroxyacid dehydrogenase family.[6] In humans, it is encoded by the GRHPR gene.[8][9][10] GRHPR exhibits broad substrate specificity and can also reduce glyoxylate to glycolate, playing a crucial role in preventing the accumulation of toxic glyoxylate.[6][7] A deficiency in the glyoxylate reductase activity of this enzyme is associated with primary hyperoxaluria type 2.[7]

-

This compound Kinase (GLYCTK): This kinase is responsible for the ATP-dependent phosphorylation of this compound.[3] In humans, it is encoded by the GLYCTK gene.[11] Mutations in this gene lead to this compound kinase deficiency, the underlying cause of D-glyceric aciduria.[1][11]

Integration with Central Metabolism

The this compound pathway is intricately linked with several major metabolic routes:

-

Glycolysis: The product of the this compound pathway, 2-phosphoglycerate, is a direct intermediate of glycolysis, allowing for the seamless entry of carbon from serine and fructose into this central energy-yielding pathway.[6]

-

Serine Metabolism: Serine can be converted to hydroxypyruvate, which is then reduced to this compound by this compound dehydrogenase.[6] This links amino acid catabolism directly to glycolysis via the this compound pathway.

-

Fructose Metabolism: In the liver, fructose can be metabolized to D-glyceraldehyde, which can then be oxidized to this compound, providing another entry point into this pathway.[2][5]

Quantitative Data

Table 1: Kinetic Properties of Human this compound Pathway Enzymes

| Enzyme | Substrate | Km (mmol/L) | Vmax | pH Optimum | Source |

| This compound Dehydrogenase (GRHPR) | Hydroxypyruvate | 0.5 | Not specified | 6.0 (forward) | [7] |

| NADPH | 0.08 | Not specified | 6.0 (forward) | [7] | |

| This compound | 20 | Not specified | 8.0 (reverse) | [7] | |

| NADP+ | 0.03 | Not specified | 8.0 (reverse) | [7] | |

| Glyoxylate | 1.25 | Not specified | 7.6 | [7] | |

| This compound Kinase (GLYCTK) | This compound | 0.1 | Not specified | Not specified | [12] |

| ATP | Not specified | Not specified | Not specified | [12] |

Table 2: Reported Concentrations of this compound in Human Body Fluids

| Condition | Fluid | Concentration Range | Source |

| D-Glyceric Aciduria | Urine | Significantly elevated | [1] |

| D-Glyceric Aciduria | Plasma | Significantly elevated | [5] |

| Healthy Individuals | Plasma | 87 µM (as glycerol) | [13] |

| Healthy Individuals | Urine | Low concentrations | [12] |

Note: Data for this compound concentrations in healthy individuals are limited and often reported as total glycerate or inferred from related metabolites like glycerol (B35011). The provided plasma glycerol concentration is for context.

Experimental Protocols

This compound Kinase Activity Assay in Human Cell Lysates

This protocol describes a coupled enzyme assay to measure this compound kinase activity by monitoring the oxidation of NADH. The production of 2-phosphoglycerate is coupled to the enolase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase reactions.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

-

Assay buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

This compound solution (100 mM stock)

-

ATP solution (100 mM stock)

-

Phosphoenolpyruvate (PEP) solution (50 mM stock)

-

NADH solution (10 mM stock)

-

Enolase (sufficient units)

-

Pyruvate kinase (sufficient units)

-

Lactate dehydrogenase (sufficient units)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Cell Lysate Preparation: a. Culture human cells to the desired confluency. b. Wash cells with ice-cold PBS. c. Lyse cells in ice-cold lysis buffer. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Reaction: a. Prepare a master mix in the assay buffer containing final concentrations of 2 mM PEP, 0.2 mM NADH, sufficient units of enolase, pyruvate kinase, and lactate dehydrogenase. b. In a 96-well plate, add 50 µL of the master mix to each well. c. Add 10-20 µg of cell lysate to each well. d. To initiate the reaction, add this compound and ATP to final concentrations of 10 mM and 5 mM, respectively. The final reaction volume should be 200 µL. e. Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Data Acquisition and Analysis: a. Measure the decrease in absorbance at 340 nm every minute for 30-60 minutes. b. Calculate the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve. c. Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of this compound kinase activity (µmol/min/mg protein).

LC-MS/MS Quantification of this compound in Human Plasma/Urine

This protocol provides a general framework for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry.

Materials:

-

Human plasma or urine samples

-

This compound standard

-

Stable isotope-labeled internal standard (e.g., this compound-¹³C₃)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Water, LC-MS grade

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation: a. Plasma: To 100 µL of plasma, add 10 µL of the internal standard solution and 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant. b. Urine: Dilute urine samples 1:10 with water. To 100 µL of diluted urine, add 10 µL of the internal standard solution. c. (Optional) Further clean up the samples using SPE if significant matrix effects are observed. d. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in 50 µL of the initial mobile phase.

-

LC Separation:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to elute this compound.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Detection:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM):

-

This compound: Precursor ion [M-H]⁻ (m/z 105) -> Product ion (e.g., m/z 75 or 57)

-

Internal Standard: Precursor ion [M-H]⁻ (m/z 108) -> Product ion (e.g., m/z 77 or 59)

-

-

Optimize MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

-

-

Data Analysis: a. Generate a standard curve using known concentrations of this compound. b. Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Stable Isotope Tracing of Serine to this compound

This protocol outlines the use of stable isotope-labeled serine to trace its conversion to this compound in cultured human cells.

Materials:

-

Human cell line of interest

-

Culture medium (e.g., DMEM)

-

[U-¹³C₃]-L-serine

-

LC-MS/MS system for metabolite analysis

Procedure:

-

Cell Culture and Labeling: a. Culture cells in standard medium to mid-log phase. b. Prepare labeling medium by supplementing serine-free DMEM with [U-¹³C₃]-L-serine at a physiological concentration. c. Wash cells with PBS and switch to the labeling medium. d. Incubate cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

-

Metabolite Extraction: a. At each time point, rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol. b. Scrape the cells and collect the cell suspension. c. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: a. Analyze the extracted metabolites using the LC-MS/MS method described in Protocol 5.2. b. Monitor for the mass isotopologues of this compound. The incorporation of three ¹³C atoms from [U-¹³C₃]-L-serine will result in a this compound molecule with a mass shift of +3 (m/z 108 for the [M-H]⁻ ion).

-

Data Analysis: a. Determine the fractional labeling of this compound at each time point by calculating the ratio of the labeled this compound peak area to the total this compound (labeled + unlabeled) peak area. b. This data provides a qualitative and semi-quantitative measure of the flux from serine to this compound. For full quantitative flux analysis, more complex modeling is required.[3]

Visualizations

This compound Metabolic Pathway

Experimental Workflow for LC-MS/MS Quantification

Logic of Stable Isotope Tracing

Conclusion and Future Directions

The this compound metabolic pathway, though comprising only a few enzymatic steps, is a critical juncture in cellular metabolism. Its direct link to glycolysis and major biosynthetic precursors underscores its importance in maintaining metabolic homeostasis. The severe neurological consequences of its disruption in D-glyceric aciduria highlight the non-redundant role of this pathway, particularly in the brain.[2][7]

For researchers and drug development professionals, understanding this pathway offers several opportunities. The enzymes this compound kinase and this compound dehydrogenase represent potential therapeutic targets. For instance, in the context of certain cancers that exhibit a dependency on the serine synthesis pathway, modulating the downstream metabolism of serine-derived glycerate could be a viable strategy.[5] Furthermore, a detailed understanding of this compound metabolism is essential for the development of effective therapies for D-glyceric aciduria, which may include dietary interventions or enzyme replacement strategies.

Future research should focus on elucidating the regulatory mechanisms governing the this compound pathway in different tissues and disease states. A deeper understanding of the transcriptional and allosteric regulation of GLYCTK and GRHPR will be crucial.[14] Moreover, advanced metabolic flux analysis will be instrumental in quantifying the dynamic contribution of this pathway to central carbon metabolism under various physiological and pathological conditions. Such knowledge will be invaluable for identifying novel therapeutic intervention points and for developing more effective treatments for diseases associated with aberrant this compound metabolism.

References

- 1. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. protocols.io [protocols.io]

- 5. 3-Phosphoglycerate dehydrogenase: a potential target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Neuronal uptake and metabolism of glycerol and the neuronal expression of mitochondrial glycerol-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medlineplus.gov [medlineplus.gov]

- 9. GRHPR - Wikipedia [en.wikipedia.org]

- 10. genecards.org [genecards.org]

- 11. A modified LC-MS/MS method to simultaneously quantify glycerol and mannitol concentrations in human urine for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dshs-koeln.de [dshs-koeln.de]

- 13. Interstitial fluid concentrations of glycerol, glucose, and amino acids in human quadricep muscle and adipose tissue. Evidence for significant lipolysis in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gene - GRHPR [maayanlab.cloud]

The Pivotal Role of D-Glycerate in Cellular Metabolism: A Technical Guide

Abstract

D-glycerate is a crucial intermediate in several central metabolic pathways, including photorespiration in plants, glycolysis, gluconeogenesis, and serine biosynthesis. Its metabolism is tightly regulated by a series of enzymes, primarily this compound dehydrogenase and this compound kinase. Dysregulation of this compound metabolism is implicated in certain metabolic disorders, highlighting its importance in cellular homeostasis. This technical guide provides an in-depth exploration of the functions of this compound, detailing its metabolic pathways, the kinetics of key enzymes, and comprehensive experimental protocols for its study. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, cell biology, and drug development.

Introduction

This compound, a three-carbon carboxylic acid, occupies a central position in the metabolic network of most living organisms. While often overshadowed by more prominent metabolites, its role is indispensable for the proper functioning of key cellular processes. In photosynthetic organisms, this compound is a critical product of the photorespiratory pathway, a process that salvages carbon lost due to the oxygenase activity of RuBisCO[1]. In heterotrophs, it serves as an entry point into gluconeogenesis and can be derived from the catabolism of serine and fructose[2][3].

The metabolic fate of this compound is primarily determined by the action of two key enzymes: this compound dehydrogenase, which catalyzes the interconversion of this compound and hydroxypyruvate, and this compound kinase, which phosphorylates this compound to form 2-phosphoglycerate or 3-phosphoglycerate (B1209933), intermediates of glycolysis and gluconeogenesis[4][5]. The intricate regulation of these enzymes ensures the dynamic allocation of carbon skeletons according to the cell's energetic and biosynthetic needs.

Understanding the function of this compound and its metabolic pathways is not only fundamental to our comprehension of cellular metabolism but also holds significant potential for therapeutic intervention. Genetic defects in this compound metabolism, such as D-glyceric aciduria, lead to severe neurological symptoms, underscoring the critical role of this metabolite in human health[6][7][8]. This guide aims to provide a comprehensive overview of this compound metabolism, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the involved pathways.

Metabolic Pathways Involving this compound

This compound is a key node in cellular metabolism, participating in several interconnected pathways. The primary pathways are detailed below.

Photorespiration (C2 Cycle) in Plants

In plants and other photosynthetic organisms, photorespiration is a metabolic pathway that salvages a portion of the carbon lost during the oxygenation reaction of RuBisCO. This compound is the final product of the peroxisomal and mitochondrial reactions of this pathway and is transported back to the chloroplast to be re-integrated into the Calvin cycle.

The key steps involving this compound in photorespiration are:

-

Formation of Hydroxypyruvate: In the peroxisome, serine is converted to hydroxypyruvate by serine:glyoxylate aminotransferase (SGAT)[1].

-

Reduction to this compound: Hydroxypyruvate is then reduced to this compound by hydroxypyruvate reductase (HPR), an NADH-dependent enzyme[1].

-

Transport and Phosphorylation: this compound is transported into the chloroplast, where it is phosphorylated by this compound 3-kinase (GLYK) to yield 3-phosphoglycerate (3-PGA), which then enters the Calvin cycle[1].

dot

Glycolysis and Gluconeogenesis

This compound can be converted to intermediates of glycolysis and gluconeogenesis, thereby serving as a source of carbon for either energy production or glucose synthesis.

The entry of this compound into these central pathways is facilitated by:

-

Phosphorylation: this compound kinase catalyzes the phosphorylation of this compound. In many organisms, this produces 2-phosphoglycerate, while in plants, it primarily yields 3-phosphoglycerate[5][9].

-

Interconversion of Phosphoglycerates: Phosphoglycerate mutase can interconvert 2-phosphoglycerate and 3-phosphoglycerate, allowing carbon from this compound to flow in either the glycolytic or gluconeogenic direction[10].

dot

Serine Metabolism

This compound is metabolically linked to the amino acid serine. The "un-phosphorylated" pathway of serine degradation leads to the formation of this compound. This pathway is the reverse of the final steps of photorespiration.

The key reactions are:

-

Transamination: Serine is converted to hydroxypyruvate.

-

Reduction: Hydroxypyruvate is reduced to this compound by this compound dehydrogenase[11].

Conversely, this compound can be a precursor for serine synthesis through the reversal of these reactions, although the phosphorylated pathway starting from the glycolytic intermediate 3-phosphoglycerate is generally considered the primary route for de novo serine biosynthesis.

Quantitative Data

Enzyme Kinetics

The kinetic parameters of the key enzymes in this compound metabolism provide insights into their efficiency and substrate affinity.

Table 1: Kinetic Parameters of this compound Kinase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Thermoproteus tenax | This compound | 0.02 ± 0.01 | 5.05 ± 0.52 | [12] |

| Thermoproteus tenax | ATP | 0.03 ± 0.01 | 4.41 ± 0.04 | [12] |

| Zea mays (Maize) | This compound | 0.12 | Not Reported | [13] |

| Zea mays (Maize) | L-Glycerate | 1.5 | Not Reported | [13] |

Table 2: Kinetic Parameters of this compound Dehydrogenase

| Organism | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Hyphomicrobium methylovorum | Hydroxypyruvate | Not Reported | Not Reported | [11] |

| Homo sapiens (Human) | This compound | Not Reported | Not Reported | [4] |

Intracellular Concentrations and Metabolic Flux

The intracellular concentration of this compound and its flux through metabolic pathways can vary significantly depending on the organism, cell type, and physiological conditions.

Table 3: Intracellular Concentrations of this compound and Related Metabolites

| Metabolite | Organism/Cell Type | Concentration | Reference |

| 3-Phosphoglycerate | Escherichia coli | 1.5 mM | [14] |

| Glycerol (B35011) | Myxococcus xanthus | Variable (transient increases during development) | [3] |

| Glycerol-3-Phosphate | Rat Alveolar Type II Cells | Increased by lactate | [15] |

| Glucose | Human Airway Epithelial Cells | Maintained low despite hyperglycemia | [16] |

| Citrate (B86180) (on glycerol) | Escherichia coli | 2.32 mM (range: 1.23-4.37 mM) | [17] |

Note: Direct measurements of intracellular this compound concentrations are not widely reported and can be technically challenging. The values for related metabolites are provided for context.

Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the flow of metabolites through pathways. Studies using 13C-labeled substrates have begun to elucidate the flux through photorespiration and its connection to one-carbon metabolism, where this compound plays a key role[8][18]. For instance, in Arabidopsis thaliana, it has been shown that a significant portion of photorespired carbon is exported from the pathway as serine, which is directly upstream of this compound[6].

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

This compound Kinase Activity Assay

This protocol describes a coupled spectrophotometric assay for measuring this compound kinase activity. The production of ADP is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM DTT

-

Substrate Solution: 100 mM this compound

-

ATP Solution: 50 mM ATP

-

Coupling Enzyme Mix:

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

-

Phosphoenolpyruvate (PEP) Solution: 20 mM

-

NADH Solution: 10 mM

-

Enzyme sample (e.g., cell lysate, purified protein)

-

Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH.

-

Add the enzyme sample to the reaction mixture and incubate for 5 minutes at 30°C to allow for the consumption of any endogenous ADP.

-

Initiate the reaction by adding ATP and this compound.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

-

One unit of this compound kinase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP (and subsequent oxidation of 1 µmol of NADH) per minute under the specified conditions.

This compound Dehydrogenase Activity Assay

This protocol describes a spectrophotometric assay for measuring this compound dehydrogenase activity by monitoring the reduction of NAD⁺ to NADH at 340 nm.

Materials:

-

Assay Buffer: 100 mM Glycine-NaOH (pH 9.4)

-

Substrate Solution: 200 mM this compound

-

NAD⁺ Solution: 20 mM

-

Enzyme sample

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and NAD⁺ solution.

-

Add the enzyme sample and mix.

-

Initiate the reaction by adding the this compound solution.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the rate of NADH formation from the linear portion of the curve.

-

One unit of this compound dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Quantification of this compound by GC-MS

This protocol outlines a general procedure for the quantification of this compound in biological samples using gas chromatography-mass spectrometry (GC-MS) following derivatization.

Materials:

-

Internal Standard (e.g., 13C-labeled this compound)

-

Extraction Solvent: 80% methanol

-

Derivatization Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

-

GC-MS system

Procedure:

-

Extraction: Homogenize the biological sample in cold extraction solvent containing the internal standard. Centrifuge to pellet debris and collect the supernatant.

-

Drying: Evaporate the solvent from the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization: Add pyridine and the MSTFA/TMCS reagent to the dried extract. Incubate at a specific temperature (e.g., 60°C) for a defined time to allow for the formation of trimethylsilyl (B98337) (TMS) derivatives of this compound.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable temperature program for the gas chromatograph to separate the analytes. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the TMS-derivatized this compound and the internal standard.

-

Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Calculate the concentration of this compound in the sample based on the peak area ratios of the analyte to the internal standard.

Purification of His-tagged Recombinant this compound Kinase

This protocol describes the purification of a histidine-tagged recombinant this compound kinase from E. coli using immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cell pellet expressing the His-tagged this compound kinase

-

Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0

-

Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0

-

Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0

-

Ni-NTA agarose (B213101) resin

-

Lysozyme (B549824), DNase I

Procedure:

-

Cell Lysis: Resuspend the E. coli pellet in Lysis Buffer containing lysozyme and DNase I. Incubate on ice and then sonicate to ensure complete lysis. Centrifuge to pellet cell debris.

-

Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate with gentle agitation to allow the His-tagged protein to bind.

-

Washing: Wash the resin with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged this compound kinase from the resin using Elution Buffer.

-

Analysis: Analyze the purified protein by SDS-PAGE to assess purity and confirm its molecular weight.

References

- 1. academic.oup.com [academic.oup.com]

- 2. An improved GC-MS method in determining glycerol in different types of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increases in the intracellular concentration of glycerol during development in Myxococcus xanthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration (Journal Article) | OSTI.GOV [osti.gov]

- 7. Physiological evidence for plasticity in glycolate/glycerate transport during photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic flux analysis in leaf metabolism quantifies the link between photorespiration and one carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycerate kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax: new insights into the phylogenetic distribution and physiological role of members of the three different glycerate kinase classes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Intracellular 3-phosphoglycerate concentratio - Bacteria Escherichia coli - BNID 104684 [bionumbers.hms.harvard.edu]

- 15. Role of intracellular glycerol-3-phosphate in the synthesis of phosphatidylglycerol by freshly isolated adult rat alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effective glucose metabolism maintains low intracellular glucose in airway epithelial cells after exposure to hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Intracellular citrate concentration on glycer - Bacteria Escherichia coli - BNID 105265 [bionumbers.hms.harvard.edu]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to D-glycerate Biosynthesis in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glycerate, a versatile three-carbon organic acid, is a valuable chiral building block for the synthesis of a wide range of pharmaceuticals, specialty chemicals, and biodegradable polymers. The microbial production of this compound offers a promising and sustainable alternative to traditional chemical synthesis methods, which often suffer from low enantioselectivity and harsh reaction conditions. This technical guide provides a comprehensive overview of the core metabolic pathways involved in this compound biosynthesis in microorganisms, detailed experimental protocols for key analytical and genetic manipulation techniques, and a summary of quantitative data to aid in the development of efficient microbial cell factories for this compound production.

Core Biosynthetic Pathways

Microorganisms employ several distinct metabolic routes for the synthesis of this compound. These pathways can be broadly categorized into three main groups: the phosphorylated serine biosynthesis pathway, the glycerate pathway involving glyoxylate (B1226380), and pathways centered around glycerol (B35011) metabolism.

The Phosphorylated Serine Biosynthesis Pathway

A primary route to this compound in many organisms is through the dephosphorylation of 3-phosphoglycerate (B1209933) (3-PGA), an intermediate of glycolysis. This pathway, which is the main route for L-serine biosynthesis, can be engineered to accumulate this compound. The key enzymatic steps are:

-

3-Phosphoglycerate Dehydrogenase (PGDH): This enzyme catalyzes the NAD⁺-dependent oxidation of 3-PGA to 3-phosphohydroxypyruvate. This is often the rate-limiting and major regulatory step in the pathway.[1][2]

-

Phosphoserine Aminotransferase (PSAT): This enzyme transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming O-phospho-L-serine.[1][3]

-

Phosphoserine Phosphatase (PSP): This enzyme hydrolyzes O-phospho-L-serine to L-serine.[4][5]

To channel the flux towards this compound, further enzymatic steps are required to convert L-serine or its precursors.

The Glycerate Pathway (via Glyoxylate)

This pathway utilizes glyoxylate as a key intermediate and is found in various bacteria. It can be a significant route for this compound production, especially in engineered strains. The central reactions include:

-

Serine-Glyoxylate Aminotransferase (SGAT): This enzyme catalyzes the reversible transamination between L-serine and glyoxylate to produce hydroxypyruvate and glycine.[2][6]

-

Hydroxypyruvate Reductase (HPR): This enzyme reduces hydroxypyruvate to this compound, typically using NADH or NADPH as a cofactor.[3]

-

Glyoxylate Reductase: Some organisms possess a glyoxylate reductase that can also contribute to the formation of glycolate, representing a competing pathway.

-

Tartronate-Semialdehyde Synthase: This enzyme can condense two molecules of glyoxylate to form tartronate (B1221331) semialdehyde and CO2.

-

Tartronate-Semialdehyde Reductase (TSR): This enzyme then reduces tartronate semialdehyde to this compound.[4]

Glycerol-based Pathways

Glycerol, a readily available and inexpensive carbon source, can be efficiently converted to this compound by various microorganisms, particularly acetic acid bacteria. The key enzymes in these oxidative pathways are:

-

Glycerol Dehydrogenase (GDH): This enzyme oxidizes glycerol to dihydroxyacetone (DHA).

-

Aldehyde Dehydrogenase (ALDH): This enzyme can further oxidize glyceraldehyde to glycerate.

-

Glycerol Kinase: This enzyme phosphorylates glycerol to glycerol-3-phosphate, which can then enter central metabolism.[7]

Engineered pathways in organisms like E. coli have also been developed to produce this compound from glycerol.

Quantitative Data

A summary of key quantitative data for enzymes involved in this compound biosynthesis and production titers in various microorganisms is presented below.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Microorganism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Source |

| Phosphoglycerate Dehydrogenase (PGDH) | Escherichia coli | 3-Phosphoglycerate | - | - | - | [1][8] |

| Bacillus subtilis | 3-Phosphoglycerate | - | - | - | [9][10] | |

| Phosphoserine Aminotransferase (PSAT) | Bacillus alcalophilus | L-Glutamate | - | 42.0-44.4 | - | [1] |

| Bacillus circulans | L-Glutamate | - | 42.0-44.4 | - | [1] | |

| Phosphoserine Phosphatase (PSP) | Bacillus subtilis | O-phospho-L-serine | 0.116 | - | 6.9 | [5] |

| Hydroxypyruvate Reductase (HPR) | Methylobacterium extorquens AM1 | Hydroxypyruvate | 0.1 | - | - | [3] |

| Glyoxylate | 1.5 | - | - | [3] | ||

| This compound | 2.6 | - | - | [3] | ||

| Cucumis sativus | Hydroxypyruvate | 0.062 | 525 | - | [11] | |

| Glyoxylate | 5.7 | - | - | [11] | ||

| Tartronate-Semialdehyde Reductase (TSR) | Ustilago maydis | This compound | 17.7 | - | - | [4] |

| L-Glycerate | 123.2 | - | - | [4] | ||

| Tartronic semialdehyde | 0.19 | - | - | [4] |

Table 2: this compound Production in Engineered Microorganisms

| Microorganism | Strain | Substrate | Titer (g/L) | Yield | Reference |

| Escherichia coli | Engineered | D-Galacturonate | 4.8 | 83% (molar) | [Fox and Prather, 2020] |

| Acetobacter tropicalis | NBRC16470 | Glycerol | 101.8 | - | [Habe et al., 2009] |

| Gluconobacter frateurii | NBRC103465 | Glycerol | 136.5 | - | [Habe et al., 2009] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Enzyme Activity Assays

a) Phosphoglycerate Dehydrogenase (PGDH) Activity Assay (Colorimetric) [2][12]

This assay measures the production of NADH, which reduces a probe to generate a colorimetric signal.

Materials:

-

PHGDH Assay Buffer

-

PHGDH Substrate (3-phosphoglycerate and NAD⁺)

-

PHGDH Developer (probe and enzyme mix)

-

NADH Standard

-

96-well clear plate

-

Spectrophotometer capable of reading absorbance at 450 nm

Procedure:

-

Sample Preparation: Homogenize tissue or cells in ice-cold PHGDH Assay Buffer. Centrifuge to pellet debris and collect the supernatant. Protein concentration can be determined using a standard method (e.g., BCA assay).

-

Standard Curve Preparation: Prepare a series of NADH standards in PHGDH Assay Buffer.

-

Reaction Setup:

-

Add samples and standards to the wells of a 96-well plate.

-

Prepare a Reaction Mix containing PHGDH Assay Buffer, PHGDH Developer, and PHGDH Substrate.

-

Add the Reaction Mix to the sample wells.

-

For a background control, prepare a similar mix without the PHGDH Substrate.

-

-

Measurement: Immediately measure the absorbance at 450 nm in kinetic mode at 37°C for 10-60 minutes.

-

Calculation: Determine the rate of NADH production from the linear portion of the kinetic curve. Use the NADH standard curve to convert the absorbance change to the amount of NADH produced. One unit of PHGDH activity is defined as the amount of enzyme that generates 1.0 µmol of NADH per minute at 37°C.

b) Phosphoserine Aminotransferase (PSAT) Activity Assay [1][13][14][15][16][17]

This is a coupled enzyme assay that measures the production of 2-oxoglutarate.

Materials:

-

Reaction buffer (e.g., 100 mM Bis-Tris-propane, pH 8.5-9.5)

-

L-glutamate

-

3-phosphohydroxypyruvate (3-PHP)

-

Pyridoxal 5'-phosphate (PLP)

-

NADH

-

Glutamate dehydrogenase (GDH)

-

Ammonium (B1175870) acetate

-

Spectrophotometer

Procedure:

-

Reaction Mixture: Prepare a reaction mixture containing the buffer, L-glutamate, PLP, NADH, GDH, and ammonium acetate.

-

Enzyme Addition: Add the PSAT enzyme sample to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).

-

Initiate Reaction: Start the reaction by adding 3-PHP.

-

Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH by GDH as it converts the 2-oxoglutarate product to glutamate.

-

Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

c) Phosphoserine Phosphatase (PSP) Activity Assay (Malachite Green Assay) [4][9][10][18][19][20]

This discontinuous assay measures the release of inorganic phosphate (B84403).

Materials:

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

O-phospho-L-serine

-

Malachite green reagent

-

Phosphate standard solution

-

Spectrophotometer

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing the buffer and O-phospho-L-serine.

-

Enzyme Addition: Add the PSP enzyme sample and incubate at the desired temperature for a specific time.

-

Stop Reaction: Stop the reaction by adding the malachite green reagent.

-

Color Development: Allow time for the color to develop.

-

Measurement: Measure the absorbance at a wavelength of approximately 620-660 nm.

-

Calculation: Use a phosphate standard curve to determine the amount of inorganic phosphate released.

Quantification of this compound by HPLC

a) Sample Preparation: [21]

-

Centrifuge the fermentation broth to remove cells.

-

Filter the supernatant through a 0.22 µm syringe filter.

-

For complex media, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

b) HPLC Conditions: [6]

-

Column: A reverse-phase C18 column or a specific organic acid analysis column (e.g., Aminex HPX-87H).

-

Mobile Phase: An aqueous solution of a dilute acid, such as sulfuric acid or phosphoric acid (e.g., 5 mM H₂SO₄).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40-60°C) to ensure reproducible retention times.

-

Detection: UV detector at a low wavelength (e.g., 210 nm) or a refractive index (RI) detector.

-

Standard Curve: Prepare a standard curve using known concentrations of pure this compound.

Genetic Manipulation Protocols

a) Site-Directed Mutagenesis [5][22][23][24]

This PCR-based method is used to introduce specific mutations into a plasmid.

Workflow:

b) Gene Knockout using Homologous Recombination [16][25][26][27]

This method is used to delete a target gene from the chromosome.

Workflow:

Regulatory Mechanisms and Signaling Pathways

The biosynthesis of this compound is tightly regulated at both the enzymatic and transcriptional levels to maintain metabolic homeostasis.

Allosteric Regulation

A key point of regulation is the allosteric feedback inhibition of 3-phosphoglycerate dehydrogenase (PGDH) by L-serine, the end product of the pathway.[1] This inhibition is a classic example of a Vmax-type mechanism, where the binding of serine to the regulatory domain of the enzyme reduces its maximum catalytic rate without significantly affecting substrate binding.[8] In some bacteria, such as Mycobacterium tuberculosis, this regulation is further modulated by the synergistic binding of both the substrate and the allosteric effector.[17] The discovery of novel allosteric inhibitors and activators of PGDH opens up new avenues for metabolic engineering and drug development.[1][15][28]

Transcriptional Regulation

The expression of genes involved in this compound biosynthesis is controlled by various transcriptional regulators in response to the availability of carbon and nitrogen sources.

-

Serine Biosynthesis Pathway: In Bacillus subtilis, the genes of the serine biosynthesis pathway are regulated in response to serine availability.[9][10]

-

Glyoxylate Cycle: The glyoxylate cycle is often transcriptionally regulated to allow cells to utilize two-carbon compounds.

-

Central Carbon Metabolism: Global regulators of central carbon metabolism also play a role. For instance, in E. coli, the cAMP receptor protein (CRP) , in conjunction with cyclic AMP (cAMP), regulates the expression of numerous genes involved in carbon source utilization.[21][25][29] Low levels of cAMP, often indicative of glucose availability, can lead to the repression of alternative carbon source utilization pathways.

Signaling Pathways

Several signaling pathways influence the metabolic state of the cell and can indirectly affect this compound biosynthesis by modulating the fluxes through central carbon metabolism.

-

cAMP Signaling: As mentioned, the cAMP-CRP complex is a major global regulator of carbon metabolism in many bacteria.[21][25][29][30] It senses the availability of preferred carbon sources like glucose and adjusts the expression of genes for the utilization of alternative carbon sources.

-

Two-Component Systems (TCS): These systems are widespread in bacteria and allow them to sense and respond to a variety of environmental stimuli.[7][31][32][33] Some TCSs are involved in the regulation of central carbon metabolism and nutrient uptake, thereby influencing the availability of precursors for this compound synthesis.[6]

-

Quorum Sensing (QS): This cell-to-cell communication system allows bacteria to coordinate gene expression in a population-density-dependent manner.[11][22][26][34][35] QS has been shown to modulate various metabolic processes, and while its direct role in this compound biosynthesis is not well-characterized, it can influence the overall metabolic state of the cell.

Conclusion

The microbial biosynthesis of this compound is a rapidly advancing field with significant potential for industrial applications. A thorough understanding of the underlying metabolic pathways, their regulation, and the key enzymes involved is crucial for the rational design and optimization of microbial production strains. This guide provides a foundational knowledge base, encompassing key pathways, quantitative data, and experimental methodologies, to empower researchers in their efforts to develop efficient and sustainable bioprocesses for this compound production. Further research into novel pathways, enzyme engineering, and the elucidation of complex regulatory networks will undoubtedly pave the way for even more robust and economically viable microbial this compound production platforms.

References

- 1. Comparison of kinetic and enzymatic properties of intrace... [degruyterbrill.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Comparison of kinetic and enzymatic properties of intrace... [degruyterbrill.com]

- 4. biorxiv.org [biorxiv.org]

- 5. uniprot.org [uniprot.org]

- 6. journals.asm.org [journals.asm.org]

- 7. Two-component regulatory system - Wikipedia [en.wikipedia.org]

- 8. Vmax regulation through domain and subunit changes. The active form of phosphoglycerate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quorum sensing modulates microbial community structure through regulation of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphoglycerate Dehydrogenase (PHGDH) Activity Assay Kit | Abcam [abcam.com]

- 13. Human Phosphoserine Aminotransferase 1 (PSAT1) ELISA Kit [lifesct.com]

- 14. mdpi.com [mdpi.com]

- 15. Phosphoserine Aminotransferase, the Second Step‐Catalyzing Enzyme for Serine Biosynthesis | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Phosphoserine Aminotransferase Pathogenetic Variants in Serine Deficiency Disorders: A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. promega.com [promega.com]

- 20. A Novel Assay for Phosphoserine Phosphatase Exploiting Serine Acetyltransferase as the Coupling Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Impacts of quorum sensing on microbial metabolism and human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. home.sandiego.edu [home.sandiego.edu]

- 24. Structural insights into the enzymatic activity and potential substrate promiscuity of human 3-phosphoglycerate dehydrogenase (PHGDH) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. journals.asm.org [journals.asm.org]

- 27. researchgate.net [researchgate.net]

- 28. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Positive Effect of Carbon Sources on Natural Transformation in Escherichia coli: Role of Low-Level Cyclic AMP (cAMP)-cAMP Receptor Protein in the Derepression of rpoS - PMC [pmc.ncbi.nlm.nih.gov]

- 30. journals.asm.org [journals.asm.org]

- 31. Feedback Control of Two-Component Regulatory Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Progress Overview of Bacterial Two-Component Regulatory Systems as Potential Targets for Antimicrobial Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Signal integration in bacterial two-component regulatory systems - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. researchgate.net [researchgate.net]

The Role of D-Glycerate in Photorespiration: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photorespiration, or the C2 cycle, is a metabolic pathway in photosynthetic organisms that is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). This process is generally considered wasteful as it releases previously fixed carbon in the form of CO2 and consumes energy (ATP) and reducing power (NADPH). D-glycerate is a key intermediate in the photorespiratory pathway, representing the final three-carbon compound that is salvaged and returned to the Calvin-Benson cycle. Understanding the intricate role of this compound, its synthesis, transport, and subsequent phosphorylation, is crucial for developing strategies to engineer more efficient photosynthesis and enhance crop yields. This technical guide provides a comprehensive overview of the role of this compound in photorespiration, including quantitative data, detailed experimental protocols, and pathway visualizations.

The Photorespiratory Pathway and the Central Role of this compound

The photorespiratory pathway is a complex metabolic route that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. The process begins in the chloroplast when RuBisCO fixes O2 to ribulose-1,5-bisphosphate (RuBP), producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the two-carbon compound 2-phosphoglycolate (B1263510) (2-PG). 2-PG is a potent inhibitor of several Calvin cycle enzymes and must be recycled.

The recycling of 2-PG to 3-PGA involves a series of enzymatic reactions. In the final steps of this pathway, which occur in the peroxisome and chloroplast, hydroxypyruvate is reduced to this compound by hydroxypyruvate reductase. This compound is then transported from the peroxisome to the chloroplast, where it is phosphorylated to 3-PGA by the enzyme This compound 3-kinase (GLYK) . This final step, catalyzed by GLYK, is critical as it regenerates a key intermediate of the Calvin cycle, thus completing the salvage pathway.

Data Presentation

Quantitative Analysis of Photorespiratory Intermediates

The concentrations of photorespiratory intermediates, including this compound, can vary significantly depending on environmental conditions such as CO2 and O2 levels, light intensity, and temperature. Furthermore, genetic mutations in photorespiratory enzymes lead to characteristic accumulations of specific intermediates. The following table summarizes the relative changes in this compound and other key photorespiratory metabolites in wild-type and mutant Arabidopsis thaliana plants under different atmospheric CO2 concentrations.

| Genotype | Condition | Glycolate | Glycine | Serine | Hydroxypyruvate | This compound | Reference |

| Wild-Type (Col-0) | High CO₂ | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | [1] |

| Ambient CO₂ | ~1.5 | ~2.0 | ~2.5 | ~1.5 | ~1.5 | [1] | |

| plgg1-1 (PLGG1 mutant) | High CO₂ | ~5 | 1.0 | 1.0 | 1.0 | ~10 | [1] |

| Ambient CO₂ | >20 | ~5 | ~5 | ~5 | >50 | [1] | |

| glyk1 (GLYK mutant) | High CO₂ | 1.0 | 1.0 | ~5 | ~5 | ~200 | [2] |

| Ambient CO₂ | Lethal | Lethal | Lethal | Lethal | Lethal | [2] | |

| hpr1 (HPR1 mutant) | Ambient CO₂ (Short Day) | 1.0 | ~2.5 | ~1.5 | - | ~2.5 | [3] |

| Ambient CO₂ (Long Day) | 1.0 | ~2.0 | ~1.5 | - | ~2.0 | [3] |

Values are presented as relative fold-changes compared to the wild-type under high CO₂ conditions. Note that direct comparisons between different studies should be made with caution due to variations in experimental setups.

Enzyme Kinetics of this compound 3-Kinase (GLYK)

This compound 3-kinase (GLYK) is the terminal enzyme of the photorespiratory pathway, catalyzing the ATP-dependent phosphorylation of this compound to 3-PGA. The kinetic properties of this enzyme are critical for the efficient functioning of the C2 cycle.

| Plant Species | Substrate | Apparent Km (mM) | Reference |

| Zea mays (Maize) | This compound | 0.11 | [4] |

| Mg-ATP | 0.25 | [4] |

Experimental Protocols

Quantification of this compound and Other Photorespiratory Intermediates by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of polar metabolites, including this compound, from plant leaf tissue.

a. Metabolite Extraction:

-

Harvest approximately 50-100 mg of leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

-

Add 1 mL of a pre-chilled (-20°C) extraction solution of methanol:chloroform:water (10:3:1 v/v/v) containing an internal standard (e.g., 0.2 mg/mL ribitol).

-

Vortex the mixture vigorously for 30 seconds and then incubate at -20°C for 2 hours with occasional shaking.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 400 µL of water to the supernatant to induce phase separation.

-

Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Carefully collect the upper polar phase (methanol/water) for analysis.

-

Dry the polar phase completely in a vacuum concentrator.

b. Derivatization:

-

To the dried extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

-

Incubate at 37°C for 90 minutes with shaking to protect carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Incubate at 37°C for 30 minutes with shaking to silylate hydroxyl and amine groups.

c. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient for chromatographic separation.

-

Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 50-600.

-

Identify and quantify metabolites by comparing their mass spectra and retention times to a reference library and the internal standard.[3][5]

This compound 3-Kinase (GLYK) Activity Assay

This spectrophotometric assay measures the activity of GLYK in crude leaf extracts or purified enzyme preparations by coupling the production of ADP to the oxidation of NADH.[6]

a. Reagents:

-

Assay Buffer: 100 mM HEPES-KOH (pH 7.8), 10 mM MgCl₂, 1 mM EDTA, 2 mM DTT.

-

Coupling Enzyme Mix: In assay buffer, add pyruvate (B1213749) kinase (10 units/mL) and lactate (B86563) dehydrogenase (15 units/mL).

-

Substrate Mix: In assay buffer, add 100 mM this compound, 50 mM ATP, 15 mM phosphoenolpyruvate (B93156) (PEP), and 5 mM NADH.

b. Procedure:

-

Prepare crude protein extract from leaf tissue by homogenizing in an extraction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 1 mM EDTA, 1 mM DTT, 10% glycerol, and protease inhibitors). Centrifuge to remove cell debris and use the supernatant.

-

In a 96-well microplate or a cuvette, add 150 µL of assay buffer and 20 µL of the coupling enzyme mix.

-

Add 10-50 µL of the plant extract or purified enzyme.

-

Initiate the reaction by adding 20 µL of the substrate mix.

-

Immediately measure the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C or 30°C) using a microplate reader or spectrophotometer.

-

The rate of NADH oxidation (decrease in A₃₄₀) is proportional to the GLYK activity. Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

This compound Transport Assay using Isolated Chloroplasts

This protocol assesses the transport of this compound into intact chloroplasts by measuring glycerate-dependent oxygen evolution.[1]

a. Chloroplast Isolation:

-

Homogenize fresh leaf tissue (e.g., spinach or pea) in a chilled grinding buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA).

-

Filter the homogenate through layers of cheesecloth and Miracloth.

-

Centrifuge the filtrate at a low speed (e.g., 1,000 x g for 1 minute) to pellet the chloroplasts.

-

Gently resuspend the pellet in a wash buffer and purify the intact chloroplasts using a Percoll gradient centrifugation.

-

Carefully collect the band of intact chloroplasts and wash to remove the Percoll.

-

Resuspend the final chloroplast pellet in a small volume of assay buffer (e.g., 330 mM sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂).

b. Oxygen Evolution Measurement:

-

Use a Clark-type oxygen electrode to measure changes in oxygen concentration.

-

Add a known amount of intact chloroplasts (e.g., 50 µg chlorophyll) to the oxygen electrode chamber containing assay buffer.

-

Illuminate the chamber with a light source to initiate photosynthesis.

-

After a stable rate of basal oxygen evolution is established, add a known concentration of this compound (e.g., 1-5 mM) to the chamber.

-

The increase in the rate of oxygen evolution is indicative of this compound transport into the chloroplasts and its subsequent metabolism in the Calvin cycle.

Mandatory Visualizations

Photorespiratory Pathway Highlighting this compound Metabolism

Caption: The photorespiratory pathway across three organelles.

Experimental Workflow for Characterizing a Photorespiratory Mutant

Caption: Workflow for characterizing photorespiratory mutants.

Logical Relationship of this compound Transport and Metabolism

Caption: this compound transport and conversion in the chloroplast.

Conclusion

This compound holds a pivotal position in the photorespiratory C2 cycle, representing the final product of the carbon salvage pathway before its re-entry into the Calvin-Benson cycle. The efficient transport of this compound into the chloroplast by transporters like PLGG1 and its subsequent phosphorylation by this compound 3-kinase are essential for maintaining photosynthetic carbon gain in C3 plants. The study of mutants impaired in these steps has been instrumental in elucidating the intricacies of photorespiration and its connections to broader plant metabolism. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to further investigate this critical metabolic pathway and explore avenues for its manipulation to enhance plant productivity.

References

- 1. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Arabidopsis GCMS chemical ionization technique to quantify adaptive responses in central metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved photorespiration has a major impact on the root metabolome of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Enzymes of D-Glycerate Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key enzymes involved in D-glycerate metabolism, a central pathway intersecting with photorespiration, serine biosynthesis, and fructose (B13574) metabolism. The following sections detail the functions, kinetic properties, and experimental protocols for this compound kinase, glycerate dehydrogenase, and hydroxypyruvate reductase, offering valuable insights for research and therapeutic development.

Core Enzymes and Their Metabolic Roles

This compound metabolism is primarily orchestrated by three key enzymes that catalyze its synthesis and phosphorylation. In many organisms, the activities of glycerate dehydrogenase and hydroxypyruvate reductase are carried out by a single enzyme, often with an additional capacity to act on glyoxylate (B1226380).

-

This compound Kinase (GK) : This enzyme catalyzes the ATP-dependent phosphorylation of this compound to produce either 2-phospho-D-glycerate or 3-phospho-D-glycerate, which can then enter glycolysis or gluconeogenesis.[1][2] A deficiency in this enzyme leads to D-glyceric aciduria, an inborn error of metabolism.[3]

-

Glycerate Dehydrogenase (GDH) : GDH catalyzes the reversible NAD(P)H-dependent reduction of hydroxypyruvate to this compound.[4] This enzyme is a member of the D-2-hydroxy-acid dehydrogenase superfamily and plays a role in the serine biosynthesis pathway.[4]

-

Hydroxypyruvate Reductase (HPR) : HPR also catalyzes the reduction of hydroxypyruvate to this compound.[5] In many cases, this enzyme also exhibits glyoxylate reductase activity, converting glyoxylate to glycolate.[5][6] This dual-function enzyme is crucial in photorespiration and in preventing the accumulation of the toxic metabolic byproduct glyoxylate.[6][7]

Quantitative Data on Core Enzymes

The kinetic parameters of these enzymes vary across different species and experimental conditions. The following tables summarize key quantitative data for each enzyme.

Table 1: Kinetic Parameters of this compound Kinase

| Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | Notes |

| Zea mays (maize) | This compound | 0.11 | - | - |

| Mg-ATP | 0.25 | - | Inhibition by 3-phosphoglycerate (B1209933) (Ki = 0.36 mM).[8] | |

| Thermoproteus tenax | This compound | 0.02 ± 0.01 | 5.05 ± 0.52 | Substrate inhibition observed at higher glycerate concentrations.[9] |

| ATP | 0.03 ± 0.01 | 4.41 ± 0.04 | Product inhibition by ADP.[9] |

Table 2: Kinetic Parameters of Glycerate Dehydrogenase

| Organism | Substrate | Km (mM) | Vmax (nmol/min/mg) | Cofactor |

| Human (liver) | Hydroxypyruvate | 0.5 | - | NADPH |

| This compound | 20 | - | NADP+ | |

| Glyoxylate | 1.25 | - | NADPH | |

| Beef (liver) | DL-glycerate | 1.4 | - | NAD+/NADP+ |

| Hydroxypyruvate | 0.004 | - | NADH/NADPH |

Table 3: Kinetic Parameters of Hydroxypyruvate Reductase / Glyoxylate Reductase

| Organism | Substrate | Km (μM) | Vmax (μmol/min/mg) | kcat (s-1) | kcat/Km (s-1mM-1) | Cofactor |

| Bacillus subtilis | Hydroxypyruvate | 130.9 | 31.0 | 18.8 | 0.14 | NADPH |

| Glyoxylate | 987.3 | 30.1 | 18.3 | 0.02 | NADPH | |

| Methylobacterium extorquens AM1 | Hydroxypyruvate | 100 | - | - | - | NADH/NADPH |

| Glyoxylate | 1500 | - | - | - | NADH/NADPH | |

| This compound | 2600 | - | - | - | - | |

| NADH | 40 | - | - | - | - | |

| NADPH | 60 | - | - | - | - | |

| Cucumis sativus (cucumber) | Hydroxypyruvate | 62 ± 6 | - | - | - | NADH |

| Glyoxylate | 5700 ± 600 | - | - | - | NADH | |

| NADH (with hydroxypyruvate) | 5.8 ± 0.7 | - | - | - | - | |

| NADH (with glyoxylate) | 2.9 ± 0.5 | - | - | - | - | |

| Escherichia coli | Glyoxylate | 600 | 120 | - | - | NADPH |

| Hydroxypyruvate | 1000 | 20 | - | - | NADPH |

Metabolic Pathways and Regulation

This compound metabolism is intricately linked with several major metabolic pathways. The regulation of the core enzymes ensures metabolic homeostasis.

This compound Metabolism Pathways

Caption: Metabolic pathways involving this compound.

Regulatory Mechanisms

The activity of these enzymes is regulated by substrate availability, product inhibition, and cofactor specificity. For instance, this compound kinase from maize is inhibited by its product, 3-phosphoglycerate.[8] Glycerate dehydrogenase from beef liver is inhibited by several glycolytic intermediates, including pyruvate (B1213749) and ATP.[10] The preference for NADPH over NADH by human glyoxylate reductase/hydroxypyruvate reductase suggests a link to the pentose (B10789219) phosphate (B84403) pathway.[6]

Experimental Protocols

Purification of Hydroxypyruvate Reductase from Cucumber Cotyledons

This protocol is adapted from Titus and Becker (1985).[5]

Materials:

-

Cucumber seedlings (light-grown)

-

Grinding Buffer: 87.5 mM Tris-HCl (pH 7.7), 1.75 mM EDTA, 7 mM MgCl2, 10 mM DTT

-

Polymin-P (10% v/v, pH 7.7)

-

Cibacron Blue-agarose

-

DEAE-cellulose

-

Washing Buffer: 10 mM Tris-HCl (pH 7.7), 1 mM EDTA

-

Elution Buffer for Cibacron Blue: 6 M guanidine-HCl, 1.2 M NaCl in Washing Buffer

-

Elution Buffer for DEAE-cellulose: Linear gradient of KCl (0-0.5 M) in Washing Buffer

Procedure:

-

Homogenization: Homogenize cucumber cotyledons in grinding buffer.

-

Polymin-P Precipitation: Add Polymin-P solution to the homogenate and stir. Centrifuge to pellet the precipitate.

-

Ammonium Sulfate Precipitation: Subject the supernatant to two sequential ammonium sulfate precipitations (35% and 50% saturation). Collect the pellet after the 50% saturation step.

-

Affinity Chromatography: Resuspend the pellet and apply to a Cibacron Blue-agarose column. Wash the column with washing buffer and elute the bound protein with elution buffer.

-

Ion-Exchange Chromatography: Dialyze the eluted protein against washing buffer and apply to a DEAE-cellulose column. Elute with a linear gradient of KCl.

-

Purity Check: Assess enzyme homogeneity by SDS-PAGE.

Spectrophotometric Assay for Glycerate Dehydrogenase Activity

This assay measures the oxidation of NAD(P)H at 340 nm.[11]

Materials:

-

Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5

-

Substrate: Hydroxypyruvate or this compound

-

Cofactor: NADH or NADPH

-

Enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrate, and cofactor in a cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the change in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation (decrease in absorbance) or NAD(P)+ reduction (increase in absorbance) using the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).

High-Throughput Assay for this compound Kinase Activity

This coupled enzyme assay can be performed in a 96-well plate format.[12]

Materials:

-

Assay Buffer: e.g., 100 mM HEPES-KOH, pH 7.5

-

This compound

-

ATP

-

Coupling enzymes: Enolase, pyruvate kinase, lactate (B86563) dehydrogenase

-

Phosphoenolpyruvate

-

NADH

-

Enzyme solution

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture in each well containing assay buffer, this compound, ATP, phosphoenolpyruvate, NADH, and the coupling enzymes.

-

Add the this compound kinase solution to initiate the reaction.

-

The production of ADP by this compound kinase is coupled to the oxidation of NADH by lactate dehydrogenase, which is monitored as a decrease in absorbance at 340 nm.

-

Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.

Logical Relationships and Workflows

Experimental Workflow for Enzyme Characterization

Caption: Workflow for enzyme purification and characterization.

This guide provides a foundational understanding of the core enzymes in this compound metabolism. Further research into the specific regulatory networks and the development of targeted inhibitors for these enzymes hold significant promise for applications in biotechnology and medicine.

References

- 1. Immunoaffinity purification and characterization of glyceraldehyde-3-phosphate dehydrogenase from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycerate kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Glycerate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Spectrophotometric Assays for Measuring Hydroxypyruvate Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of this compound-3-kinase from maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glycerate kinase of the hyperthermophilic archaeon Thermoproteus tenax: new insights into the phylogenetic distribution and physiological role of members of the three different glycerate kinase classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Enzyme Activity Measurement of Glycerate Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 12. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on D-Glycerate Kinase: Function and Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-glycerate kinase (GK), a crucial enzyme in central metabolism, catalyzes the phosphorylation of this compound to produce 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific class of the enzyme. This seemingly simple reaction plays a pivotal role in diverse metabolic pathways across all domains of life. In photosynthetic organisms, it is a key component of the photorespiratory cycle, salvaging carbon lost during oxygenation by RuBisCO. In heterotrophs, it functions in serine, glycine, and threonine metabolism, as well as in glycerolipid and glyoxylate (B1226380) metabolism. In humans, genetic deficiencies in this compound kinase lead to the metabolic disorder D-glyceric aciduria, characterized by a range of neurological symptoms. The regulation of this compound kinase activity is multifaceted, involving transcriptional control, allosteric modulation, and potentially post-translational modifications. Given its central metabolic role and implications in disease, this compound kinase is emerging as a potential therapeutic target, particularly in the context of cancer metabolism where altered glycolytic pathways are a hallmark. This technical guide provides a comprehensive overview of the function and regulation of this compound kinase, including quantitative kinetic data, detailed experimental protocols, and an exploration of its relevance in drug development.

Core Function and Metabolic Roles

This compound kinase (EC 2.7.1.31) is a phosphotransferase that catalyzes the ATP-dependent phosphorylation of this compound.[1][2] The primary reaction is:

This compound + ATP → D-phosphoglycerate + ADP

The product can be either 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the enzyme class.[2] This enzyme is integral to several key metabolic pathways:

-

Photorespiration in Plants: In plants and other photosynthetic organisms, this compound kinase is the final enzyme in the photorespiratory C2 cycle.[3][4][5] This pathway salvages a portion of the carbon lost when RuBisCO fixes oxygen instead of carbon dioxide. The 3-phosphoglycerate (B1209933) produced by this compound kinase re-enters the Calvin cycle.

-

Serine, Glycine, and Threonine Metabolism: In many organisms, this compound kinase is involved in the catabolism of the amino acid serine.[2]

-

Glycerolipid Metabolism: The enzyme participates in the metabolism of glycerolipids.[2]

-

Glyoxylate and Dicarboxylate Metabolism: this compound kinase plays a role in the metabolism of glyoxylate and dicarboxylates.[2]

-

Fructose Metabolism: In humans, this compound kinase is also involved in the metabolic pathway of fructose.[6]

A deficiency in human this compound kinase, caused by mutations in the GLYCTK gene, leads to D-glyceric aciduria, an inborn error of metabolism.[7][8] This condition is characterized by the accumulation of D-glyceric acid and can result in a range of clinical presentations, from asymptomatic to severe neurological impairment.[6]

Quantitative Data on this compound Kinase Activity

The kinetic properties of this compound kinase have been characterized in various organisms. The following tables summarize key quantitative data for easy comparison.

Table 1: Kinetic Parameters of this compound Kinase

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |

| Zea mays (Maize) | This compound | 0.11 | 68 | [9] |

| Mg-ATP | 0.25 | 68 | [9] | |

| Thermoproteus tenax | This compound | 0.02 ± 0.01 | 5.05 ± 0.52 | [10] |

| ATP | 0.03 ± 0.01 | 4.41 ± 0.04 | [10] |

Table 2: Inhibitors of this compound Kinase and Related Kinases

| Enzyme | Inhibitor | Ki (mM) | Type of Inhibition | Reference(s) |

| This compound kinase (Zea mays) | 3-phosphoglycerate | 0.36 | Competitive with Mg-ATP, Noncompetitive with this compound | [9] |

| This compound kinase (Zea mays) | Pyruvate | 4 | Noncompetitive with this compound | [9] |

| Glycerol (B35011) Kinase | (+/-)2,3-dihydroxypropyl dichloroacetate | 1.8 | Noncompetitive | [11] |

Regulation of this compound Kinase

The activity of this compound kinase is tightly regulated to meet the metabolic needs of the cell. The known regulatory mechanisms include transcriptional control and allosteric regulation.

Transcriptional Regulation

In humans, the expression of the GLYCTK gene, which encodes this compound kinase, is influenced by various transcription factors. Analysis of the GLYCTK gene promoter has identified binding sites for transcription factors such as CREB, deltaCREB, FOXO1, and FOXO1a.[12] The regulation of Gcr1, a key transcription factor for glycolytic genes in yeast, is responsive to glucose availability, suggesting that this compound kinase expression may also be modulated by nutrient status.[13][14]

Allosteric Regulation

While direct allosteric regulation of this compound kinase is not extensively characterized, studies on the related enzyme, glycerol kinase from E. coli, provide a model for potential regulatory mechanisms. Glycerol kinase is allosterically inhibited by fructose-1,6-bisphosphate and the unphosphorylated form of enzyme IIIglc of the phosphotransferase system.[3][15] This inhibition is pH-dependent and exhibits positive cooperativity.[15] It is plausible that similar allosteric control mechanisms exist for this compound kinase in various organisms to integrate its activity with the overall metabolic state of the cell.

Experimental Protocols

This section provides detailed methodologies for the purification and activity assay of this compound kinase.

Purification of Recombinant this compound Kinase

This protocol is adapted for the purification of a His-tagged recombinant this compound kinase expressed in E. coli.

Materials:

-

E. coli cell paste expressing His-tagged this compound kinase

-

Lysis Buffer: 50 mM Tris-HCl pH 7.9, 150 mM NaCl, 30 mM imidazole

-

Wash Buffer: 50 mM Tris-HCl pH 7.9, 150 mM NaCl, 30 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl pH 7.9, 150 mM NaCl, 300 mM imidazole

-

Ni-NTA agarose (B213101) resin

-

Sonciator

-

Centrifuge

Procedure:

-

Resuspend the E. coli cell paste in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., 80,000 x g) for 1 hour to pellet cell debris.

-

Incubate the supernatant with pre-equilibrated Ni-NTA agarose resin with gentle agitation for 1 hour at 4°C.

-

Load the resin into a chromatography column.

-

Wash the resin with 10-20 column volumes of Wash Buffer.

-

Elute the His-tagged this compound kinase with Elution Buffer.

-

Collect fractions and analyze for protein content and purity using SDS-PAGE.

-

Pool the fractions containing the purified enzyme and dialyze against a suitable storage buffer.

This compound Kinase Activity Assay

This is a continuous spectrophotometric coupled enzyme assay.[1] The production of ADP by this compound kinase is coupled to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: e.g., 0.1 M Triethanolamine-HCl, pH 7.4

-

ATP solution (e.g., 8.5 mM)

-

NADH solution (e.g., 1.22 mM)

-